molecular formula C6H10N2O2 B6230255 methyl 3-[cyano(methyl)amino]propanoate CAS No. 1408064-50-5

methyl 3-[cyano(methyl)amino]propanoate

Cat. No.: B6230255
CAS No.: 1408064-50-5
M. Wt: 142.16 g/mol
InChI Key: HIXRWEVRBPNKFM-UHFFFAOYSA-N
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Description

Methyl 3-[cyano(methyl)amino]propanoate is an organic compound with the molecular formula C6H10N2O2. It is a derivative of cyanoacetamide and is characterized by the presence of a cyano group, a methylamino group, and a propanoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[cyano(methyl)amino]propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with methylamine under controlled conditions. The reaction typically proceeds at room temperature without the need for solvents, making it an efficient and straightforward process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[cyano(methyl)amino]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form various heterocyclic compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide are employed.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-[cyano(methyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[cyano(methyl)amino]propanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A precursor in the synthesis of methyl 3-[cyano(methyl)amino]propanoate.

    Ethyl cyanoacetate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    Cyanoacetamide: Lacks the ester group and has different reactivity.

Uniqueness

This compound is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

1408064-50-5

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 3-[cyano(methyl)amino]propanoate

InChI

InChI=1S/C6H10N2O2/c1-8(5-7)4-3-6(9)10-2/h3-4H2,1-2H3

InChI Key

HIXRWEVRBPNKFM-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)OC)C#N

Purity

95

Origin of Product

United States

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